molecular formula C25H24N4O3S B2560322 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361172-99-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2560322
CAS No.: 361172-99-8
M. Wt: 460.55
InChI Key: PRMSIGOFDBDWLH-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Introduction of Piperidine Sulfonyl Group: The piperidine sulfonyl group is attached via sulfonylation reactions, often using sulfonyl chlorides and piperidine under basic conditions.

    Formation of Benzamide: The final step involves the formation of the benzamide linkage through amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(azepan-1-ylsulfonyl)benzamide

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine sulfonyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C19H19N3O2S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 2-chloro-6-phenyl/methyl-4-(trifluoromethyl)pyridine with 6-substituted-2-(piperidin-4-yl)-1H-benzimidazole under specific conditions (e.g., heating in DMF with sodium bicarbonate) .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study indicated that derivatives of benzimidazole showed strong binding affinity to human topoisomerase I, an enzyme crucial for DNA replication and transcription . These interactions suggest that the compound may inhibit cancer cell proliferation by interfering with DNA processes.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies on related benzimidazole derivatives have shown potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may possess similar properties.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Topoisomerase Inhibition : The compound likely inhibits topoisomerases, leading to DNA damage and apoptosis in cancer cells.
  • Antibacterial Mechanisms : The interaction with bacterial cell membranes or essential enzymes may disrupt bacterial growth and replication.
  • Cell Cycle Arrest : Some studies suggest that benzimidazole derivatives can induce cell cycle arrest in cancer cells, enhancing their cytotoxic effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyFindings
Study 1 Identified strong binding of benzimidazole derivatives to topoisomerase I, indicating potential as anticancer agents .
Study 2 Demonstrated antibacterial activity with MIC values comparable to established antibiotics .
Study 3 Explored structure-activity relationships (SAR) showing that modifications in the piperidine ring influence potency against cancer cells .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c30-25(18-11-13-21(14-12-18)33(31,32)29-15-4-1-5-16-29)26-20-8-6-7-19(17-20)24-27-22-9-2-3-10-23(22)28-24/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMSIGOFDBDWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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